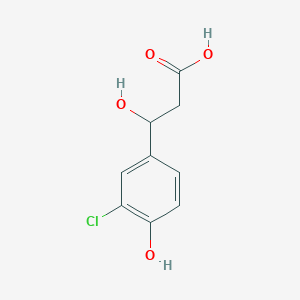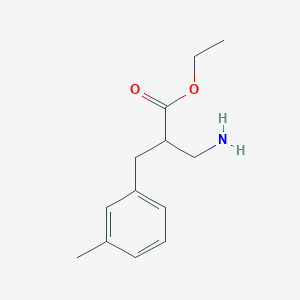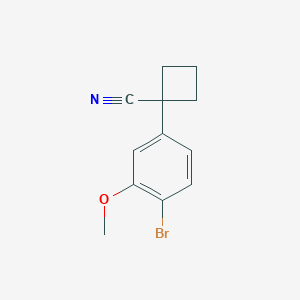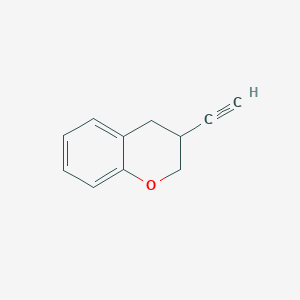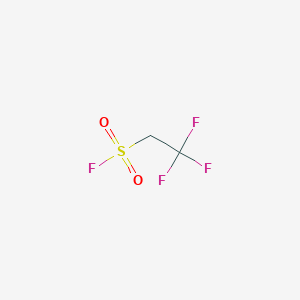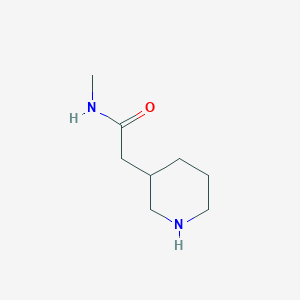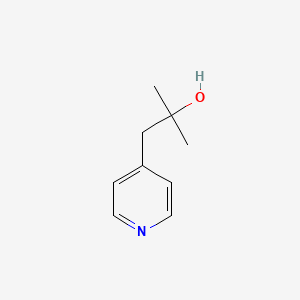
2-Methyl-1-(pyridin-4-yl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1-(pyridin-4-yl)propan-2-ol is an organic compound with the molecular formula C9H13NO and a molecular weight of 151.21 g/mol . This compound is characterized by a pyridine ring substituted at the 4-position with a 2-methylpropan-2-ol group. It is a colorless liquid that is soluble in organic solvents and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(pyridin-4-yl)propan-2-ol typically involves the reaction of 4-pyridinecarboxaldehyde with isobutyraldehyde in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in an organic solvent like ethanol under reflux conditions. The product is then purified by distillation or recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as distillation, crystallization, and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-(pyridin-4-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield the corresponding alcohol or amine, depending on the reducing agent used.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride or phosphorus tribromide in an inert solvent like dichloromethane.
Major Products
Oxidation: 2-Methyl-1-(pyridin-4-yl)propan-2-one.
Reduction: 2-Methyl-1-(pyridin-4-yl)propan-2-amine.
Substitution: 2-Methyl-1-(pyridin-4-yl)propan-2-chloride.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-Methyl-1-(pyridin-4-yl)propan-2-ol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or enzymes and modulating their activity. This interaction can lead to changes in the conformation and function of the target molecule, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-1-(pyridin-3-yl)propan-2-ol
- 2-Methyl-1-(pyridin-2-yl)propan-2-ol
- 2-Methyl-1-(piperidin-4-yl)propan-2-ol
Uniqueness
2-Methyl-1-(pyridin-4-yl)propan-2-ol is unique due to its specific substitution pattern on the pyridine ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications. Its ability to undergo diverse chemical reactions and interact with biological targets sets it apart from similar compounds .
Properties
Molecular Formula |
C9H13NO |
|---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
2-methyl-1-pyridin-4-ylpropan-2-ol |
InChI |
InChI=1S/C9H13NO/c1-9(2,11)7-8-3-5-10-6-4-8/h3-6,11H,7H2,1-2H3 |
InChI Key |
JEZZFLKVODYISI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=CC=NC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[4-(2-Methylpropyl)phenyl]cyclohexan-1-amine](/img/structure/B13518613.png)


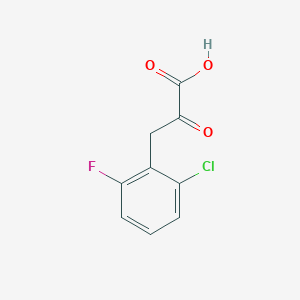
![1-{[(Benzyloxy)carbonyl]amino}-4,4-difluorocyclohexane-1-carboxylic acid](/img/structure/B13518641.png)
![2-{1-[(Benzyloxy)carbonyl]-4-hydroxypiperidin-4-yl}-2,2-difluoroacetic acid](/img/structure/B13518643.png)
